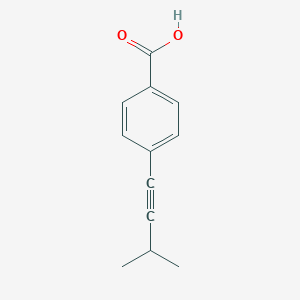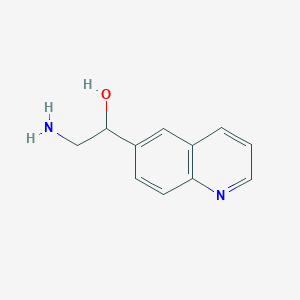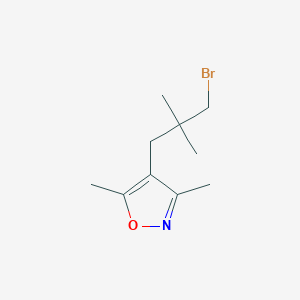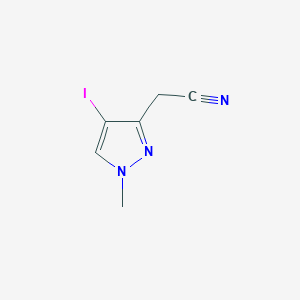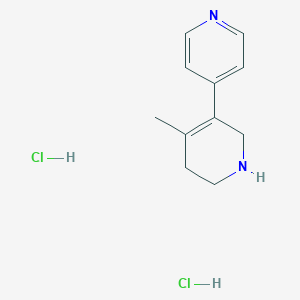
4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride is a chemical compound with the molecular formula C11H14N2.2ClH. It is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond.
Méthodes De Préparation
The synthesis of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride typically involves the alkylation of bipyridine derivatives. One common method is the direct N-alkylation using commercially available starting compounds. The reaction conditions often include the use of solvents like dichloromethane and reagents such as 1,3-propanesultone . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bipyridinium salts, while reduction can yield tetrahydropyridine derivatives .
Applications De Recherche Scientifique
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions . In medicine, it is being explored for its neuroprotective and anti-inflammatory properties . Additionally, it has industrial applications in the development of redox flow batteries and electrochromic devices .
Mécanisme D'action
The mechanism of action of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride involves its interaction with molecular targets and pathways. In biological systems, it can act as a redox-active compound, participating in electron transfer reactions. This can lead to the modulation of oxidative stress and inflammation pathways . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry applications .
Comparaison Avec Des Composés Similaires
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds share a similar bipyridine scaffold, their chemical properties and applications can vary significantly. For example, 2,2’-bipyridine is commonly used as a ligand in coordination chemistry, while 4,4’-bipyridine is known for its electrochemical properties . The unique structural features of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride, such as the presence of a methyl group and the tetrahydro configuration, contribute to its distinct chemical behavior and applications .
Propriétés
Formule moléculaire |
C11H16Cl2N2 |
|---|---|
Poids moléculaire |
247.16 g/mol |
Nom IUPAC |
4-(4-methyl-1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h3-4,6-7,13H,2,5,8H2,1H3;2*1H |
Clé InChI |
GGCMSCRRSFSNSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CNCC1)C2=CC=NC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


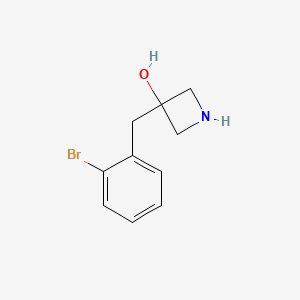
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13547291.png)


![1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13547306.png)

![Pyrazolo[1,5-a]pyrimidine-2-methanol](/img/structure/B13547319.png)
methyl}prop-2-enamide](/img/structure/B13547329.png)
